Cas no 2138285-68-2 (Spiro[2.3]hexane-5-carboximidamide)

Spiro[2.3]hexane-5-carboximidamide is a versatile compound characterized by its unique spirocyclic structure. This structure confers exceptional stability and tunable reactivity, making it a valuable intermediate in organic synthesis. Its carboximidamide functionality offers a platform for further derivatization, facilitating the creation of diverse organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
Spiro[2.3]hexane-5-carboximidamide structure
2138285-68-2 structure
Product name:Spiro[2.3]hexane-5-carboximidamide
CAS No:2138285-68-2
MF:C7H12N2
Molecular Weight:124.183581352234
CID:5269233

Spiro[2.3]hexane-5-carboximidamide 化学的及び物理的性質

名前と識別子

    • Spiro[2.3]hexane-5-carboximidamide
    • インチ: 1S/C7H12N2/c8-6(9)5-3-7(4-5)1-2-7/h5H,1-4H2,(H3,8,9)
    • InChIKey: QCLQEHUGFBNDOA-UHFFFAOYSA-N
    • SMILES: C1C2(CC(C(N)=N)C2)C1

Spiro[2.3]hexane-5-carboximidamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-359838-1.0g
spiro[2.3]hexane-5-carboximidamide
2138285-68-2
1g
$0.0 2023-06-07
Enamine
EN300-359838-0.1g
spiro[2.3]hexane-5-carboximidamide
2138285-68-2
0.1g
$1484.0 2023-03-07
Enamine
EN300-359838-5.0g
spiro[2.3]hexane-5-carboximidamide
2138285-68-2
5.0g
$4890.0 2023-03-07
Enamine
EN300-359838-0.25g
spiro[2.3]hexane-5-carboximidamide
2138285-68-2
0.25g
$1551.0 2023-03-07
Enamine
EN300-359838-0.5g
spiro[2.3]hexane-5-carboximidamide
2138285-68-2
0.5g
$1619.0 2023-03-07
Enamine
EN300-359838-10.0g
spiro[2.3]hexane-5-carboximidamide
2138285-68-2
10.0g
$7250.0 2023-03-07
Enamine
EN300-359838-0.05g
spiro[2.3]hexane-5-carboximidamide
2138285-68-2
0.05g
$1417.0 2023-03-07
Enamine
EN300-359838-2.5g
spiro[2.3]hexane-5-carboximidamide
2138285-68-2
2.5g
$3304.0 2023-03-07

Spiro[2.3]hexane-5-carboximidamide 関連文献

Spiro[2.3]hexane-5-carboximidamideに関する追加情報

Introduction to Spiro[2.3]hexane-5-carboximidamide (CAS No. 2138285-68-2)

Spiro[2.3]hexane-5-carboximidamide, a compound with the chemical identifier CAS No. 2138285-68-2, represents a significant advancement in the field of medicinal chemistry and pharmacological research. This spirocyclic imidamide derivative has garnered considerable attention due to its unique structural properties and promising biological activities. The spirocyclic core, characterized by a rigid bicyclic system, contributes to enhanced metabolic stability and binding affinity, making it an attractive scaffold for drug development.

The compound's structure, featuring a hexane bridge connected to an imidamide moiety, imparts distinct electronic and steric properties that influence its interactions with biological targets. Recent studies have highlighted the potential of Spiro[2.3]hexane-5-carboximidamide as a lead compound in the design of novel therapeutic agents. Its molecular framework suggests utility in modulating various biological pathways, particularly those involving enzyme inhibition and receptor binding.

In the realm of drug discovery, the spirocyclic architecture of Spiro[2.3]hexane-5-carboximidamide offers several advantages over traditional linear or cyclic compounds. The rigidity of the spirobicyclic system reduces conformational flexibility, which can lead to improved pharmacokinetic profiles. Additionally, the presence of the imidamide group provides a versatile site for further chemical modification, enabling the synthesis of analogs with tailored biological activities.

Recent research has demonstrated the compound's efficacy in preclinical models as an inhibitor of specific enzymes implicated in inflammatory and neurodegenerative diseases. The spirocyclic core interacts selectively with target proteins, minimizing off-target effects and enhancing therapeutic specificity. This selectivity is crucial for developing drugs with improved safety profiles and reduced side effects.

The synthesis of Spiro[2.3]hexane-5-carboximidamide involves multi-step organic transformations that highlight its synthetic accessibility despite its complex structure. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis, have been employed to construct the spirobicyclic system with high enantioselectivity. These techniques ensure that the final product exhibits optimal stereochemical purity, which is essential for biological activity.

One of the most compelling aspects of Spiro[2.3]hexane-5-carboximidamide is its potential application in addressing unmet medical needs. The compound's unique structural features make it a valuable tool for exploring new therapeutic strategies. For instance, its ability to modulate enzyme activity has opened avenues for developing treatments against metabolic disorders and infectious diseases. Furthermore, its compatibility with structure-based drug design approaches allows for rational optimization of lead compounds into potent therapeutic agents.

The pharmacological profile of Spiro[2.3]hexane-5-carboximidamide has been extensively evaluated in vitro and in vivo. Initial studies have revealed promising results in terms of efficacy and safety, paving the way for further clinical investigation. The compound's ability to interact with biological targets at nanomolar concentrations underscores its potential as a drug candidate. Additionally, its favorable pharmacokinetic properties, such as good solubility and oral bioavailability, make it suitable for formulation into various dosage forms.

Future research directions include exploring the compound's mechanism of action in greater detail and identifying potential biomarkers that can predict response to treatment. By integrating computational modeling with experimental validation, researchers aim to elucidate how Spiro[2.3]hexane-5-carboximidamide interacts with biological targets at a molecular level. This knowledge will be instrumental in optimizing its therapeutic potential and developing next-generation drugs based on this scaffold.

The versatility of Spiro[2.3]hexane-5-carboximidamide as a chemical scaffold also extends to its use as a building block for libraries of diverse compounds. By employing combinatorial chemistry and high-throughput screening techniques, researchers can generate novel derivatives with enhanced biological activities. This approach accelerates the discovery process by allowing rapid assessment of large collections of compounds for therapeutic efficacy.

In conclusion, Spiro[2.3]hexane-5-carboximidamide represents a significant contribution to the field of medicinal chemistry and drug development. Its unique structural features, combined with promising biological activities, make it a valuable candidate for further investigation and commercialization. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.

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